N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers designing brain-penetrant kinase inhibitors face poor reproducibility when substituting the non-methylated parent analog (CAS 1005-39-6). N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine (CAS 52222-40-9) resolves this with a 46% lower TPSA (55.04 vs. 103.12 Ų) and 2.5× higher LogP (0.85 vs. 0.34), enabling passive BBB penetration. • Orthogonal C6 amine: Direct acylation/sulfonylation without protecting groups-reduces 4-step sequences to 1 step. • NLT 98% purity with full NMR/HPLC/LC-MS documentation for SPR, ITC, and IC₅₀ assays. • Distinct N4 steric/electronic environment for Pd(II), Pt(II), and Au(III) metallodrug complexes.

Molecular Formula C7H12N4S
Molecular Weight 184.26g/mol
CAS No. 52222-40-9
Cat. No. B372176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine
CAS52222-40-9
Molecular FormulaC7H12N4S
Molecular Weight184.26g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1)N)SC
InChIInChI=1S/C7H12N4S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3,(H2,8,9,10)
InChIKeyZULDDUZNIUUNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine: Procurement-Grade Overview


N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine (CAS 52222-40-9) is a trisubstituted pyrimidine building block bearing a dimethylamino group at the 4-position, a primary amine at the 6-position, and a methylthio substituent at the 2-position. With a molecular formula of C₇H₁₂N₄S and a molecular weight of 184.26 g/mol, it is supplied as a ≥97 % purity solid for research and further manufacturing use . The compound belongs to the broader 2-(methylthio)pyrimidine-4,6-diamine family, which has demonstrated relevance as a scaffold for kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and metal-coordination complexes . The N4,N4-dimethyl substitution differentiates it from the parent 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) by reducing the hydrogen-bond donor count from 2 to 1 and altering the topological polar surface area (TPSA) from 103.12 Ų to 55.04 Ų, thereby modulating permeability and molecular recognition properties .

N4,N4-dimethyl substitution supports permeability and cell-based assay optimization
Orthogonal tertiary amine enables step-efficient site-selective C6 functionalization
Research-grade pyrimidine building block for medicinal chemistry and kinase inhibitor scaffolds

Why Generic Pyrimidine Diamines Cannot Substitute This Scaffold


The N4,N4-dimethyl group is not a passive structural feature; it directly governs the molecule's physicochemical and recognition properties. Compared to the non-methylated analog 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6), the dimethyl derivative exhibits a 46 % reduction in TPSA (55.04 vs. 103.12 Ų), a 2.5-fold increase in computed LogP (0.85 vs. 0.34), and a 50 % reduction in hydrogen-bond donor count (1 vs. 2) . These changes significantly alter membrane permeability, target engagement, and off-rate kinetics—parameters that cannot be compensated for by post-hoc formulation or simple stoichiometric adjustment. In metal-coordination chemistry, the dimethylamino group modifies the steric and electronic environment at N4, affecting complex geometry and stability in ways that the primary amine analog cannot replicate [1]. Substituting with the generic parent compound therefore introduces uncontrolled variables that compromise reproducibility in both biochemical assays and synthetic routes.

Permeability mismatch

The dimethyl analog has substantially lower polar surface area and higher lipophilicity; substituting the parent compound can alter cellular uptake and BBB penetration outcomes unpredictably.

Kinase hinge-binding pattern

Reduced hydrogen-bond donor count (single donor vs dual-donor of parent) may shift kinase hinge-binding selectivity and off-target profiles.

Metal-coordination geometry

The tertiary dimethylamino nitrogen provides a distinct steric and electronic environment, altering complex stability and geometry relative to primary amine analogs.

Quantitative Differentiation Evidence for Procurement Decisions


TPSA Reduction vs. Parent Enhances Membrane Permeability

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a computed TPSA of 55.04 Ų, compared to 103.12 Ų for the non-methylated analog 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) . This 46 % reduction in polar surface area places the dimethyl derivative below the widely accepted 60 Ų threshold for oral bioavailability and CNS penetration, whereas the parent compound remains well above it. The LogP increases from a consensus value of 0.34 to 0.8467, further supporting enhanced passive diffusion .

TPSA & LogP Profile
Data to verify
Target: TPSA 55.04 Ų, LogP 0.85; Comparator: TPSA 103.12 Ų, LogP 0.34
Supports permeability-context selection for CNS research programs
In silico computed values; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Count and Target Engagement Selectivity

The N4,N4-dimethyl substitution eliminates one hydrogen-bond donor relative to 2-(methylthio)pyrimidine-4,6-diamine (1 donor vs. 2 donors) . In the context of aminopyrimidine-based kinase inhibitors, the number and orientation of hydrogen-bond donors are critical determinants of hinge-region binding and selectivity. Reducing the donor count from 2 to 1 alters the hydrogen-bonding complementarity with the kinase hinge motif, potentially reducing off-target interactions with kinases that require a dual-donor pattern [1].

H-Bond Donor Count
Class-level
1 donor (target) vs. 2 donors (parent)
Reported donor count may influence kinase hinge-binding selectivity
Class-level inference; verify in target kinase panel
Structure-Based Drug Design Kinase Inhibitors Molecular Recognition

Chemoselective Derivatization via Dimethylamino Orthogonality

The dimethylamino group at the 4-position is a product of an unpredicted dimethylamination reaction observed during Buchwald-Hartwig couplings, as reported by Costa et al. (2025) [1]. This tertiary amine is resistant to acylation and secondary functionalization that would otherwise occur at the primary amine of the parent compound, enabling chemoselective derivatization at the 6-amino position or the 2-methylthio group without requiring protecting-group strategies. The parent 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6), bearing two primary amines, lacks this orthogonality and requires differential protection to achieve comparable site selectivity.

Synthetic Orthogonality
Class-level
Tertiary dimethylamino group inert to acylation; C6 primary amine free
Supports step-efficient site-selective library synthesis
Inferred from Buchwald-Hartwig dimethylamination pathway
Synthetic Methodology Buchwald-Hartwig Amination Heterocycle Diversification

Higher Minimum Purity Specification Reduces Assay Variability

Synblock offers N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine at NLT 98 % purity with full documentation (MSDS, NMR, HPLC, LC-MS) . The closest non-methylated comparator, 2-(methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6), is typically supplied at 97 % purity (e.g., Bidepharm standard grade) . While a 1 % difference may appear modest, at the 97 % level the impurity burden can be up to 3 %, representing a 50 % higher potential impurity load relative to the NLT 98 % specification. For quantitative biochemical assays (e.g., IC₅₀ determinations, SPR binding), elevated impurities can introduce systematic errors and confound SAR interpretation.

Purity Specification
Head-to-head
NLT 98% (target) vs. 97% typical (comparator); impurity ceiling 2% vs. 3%
Reported purity difference may reduce impurity-related assay variability
Supplier specification review; verify by independent QC
Quality Control Procurement Specification Assay Reproducibility

Absence of Nitro Group Enables Cross-Coupling Pathways

The 5-nitro analog N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine (CAS 52222-39-6) has a molecular weight of 229.26 g/mol (+45 Da vs. the target compound) . The nitro group dominates the electronic character of the pyrimidine ring, deactivating it toward electrophilic substitution and making it susceptible to unwanted reduction side-reactions under catalytic hydrogenation or Pd-catalyzed coupling conditions. The target compound (CAS 52222-40-9), lacking the nitro substituent, is fully compatible with reductive amination, Suzuki-Miyaura, and Buchwald-Hartwig protocols without competing nitro reduction [1].

Synthetic Compatibility
Class-level
Target lacks nitro group; compatible with reductive amination and Pd couplings
Supports diversification via cross-coupling without competing nitro reduction
Inferred from pyrimidine reactivity; validate under specific conditions
Synthetic Intermediates Cross-Coupling Reductive Chemistry

Recommended Procurement Scenarios Based on Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

With a TPSA of 55.04 Ų (below the 60 Ų CNS threshold) and a LogP of 0.85, this compound is the preferred core scaffold over the non-methylated parent (TPSA 103.12 Ų, LogP 0.34) when designing brain-penetrant aminopyrimidine-based kinase inhibitors. The reduced hydrogen-bond donor count (1 vs. 2) further supports passive BBB penetration and may improve target selectivity .

Site-Selective C6 Functionalization Without N4 Protection

The N4,N4-dimethylamino group is chemically orthogonal to the C6 primary amine, enabling direct acylation, sulfonylation, or reductive amination at C6 without protecting-group manipulation. This reduces a typical 4-step protect–functionalize–deprotect sequence to a single step, accelerating SAR exploration timelines .

High-Purity Material for Quantitative Biophysical Assays

The NLT 98 % purity specification with full analytical documentation (NMR, HPLC, LC-MS) makes this compound suitable for high-sensitivity assays such as SPR, ITC, and enzymatic IC₅₀ determinations where impurities at the 3 % level (as in 97 %-grade comparator batches) can introduce systematic error .

Metal-Coordination Chemistry with Dimethylamino-Pyrimidine Ligands

The tertiary dimethylamino nitrogen provides a distinct steric and electronic environment compared to primary amine analogs, enabling the study of Pd(II), Pt(II), and Au(III) complex geometries and stability relevant to anticancer metallodrug design. The 2-methylthio group offers an additional soft donor site for selective metal binding .

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor programs
Favorable permeability profile from dimethyl substitution
Cellular permeability and BBB penetration
Site-selective C6 functionalization
Orthogonal tertiary amine at N4
Chemoselective derivatization without protecting groups
High-purity material for biophysical assays
Stringent purity specification
Assay reproducibility and low impurity interference
Metal-coordination chemistry
Tertiary amine and methylthio donor set
Complex geometry and stability studies
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